Capauridin

Description

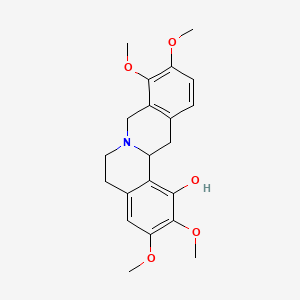

Capauridin (IUPAC name: 2,3,9,10-Tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-1-ol) is a protoberberine alkaloid derivative with the molecular formula C₂₁H₂₅NO₅ and a molecular weight of 371.40 g/mol. It is characterized by a tetracyclic isoquinoline scaffold substituted with four methoxy groups and a hydroxyl group .

This compound is naturally sourced from Corydalis aurea, C. micrantha, and C. pallida. Pharmacokinetically, it exhibits 79.69% human intestinal absorption, moderate blood-brain barrier permeability (67.50%), and oral bioavailability of 77.14% .

Structure

3D Structure

Properties

CAS No. |

478-15-9 |

|---|---|

Molecular Formula |

C21H25NO5 |

Molecular Weight |

371.4 g/mol |

IUPAC Name |

2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-1-ol |

InChI |

InChI=1S/C21H25NO5/c1-24-16-6-5-12-9-15-18-13(10-17(25-2)21(27-4)19(18)23)7-8-22(15)11-14(12)20(16)26-3/h5-6,10,15,23H,7-9,11H2,1-4H3 |

InChI Key |

GSPIMPLJQOCBFY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(CC3C4=C(C(=C(C=C4CCN3C2)OC)OC)O)C=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Capauridin can be synthesized through a series of chemical reactions involving specific reagents and conditions. The synthesis typically involves the use of starting materials such as berberine derivatives, which undergo a series of methylation and reduction reactions to form the final product . The reaction conditions often include controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

Capauridin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions involving this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products Formed

Scientific Research Applications

Capauridin has a wide range of scientific research applications, including:

Chemistry: In chemistry, this compound is used as a starting material for the synthesis of various derivatives and as a reagent in organic synthesis.

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules.

Mechanism of Action

The mechanism of action of Capauridin involves its interaction with specific molecular targets and pathways within cells. This compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Capauridin belongs to the protoberberine alkaloid class, which includes compounds like berberine , palmatine , and jatrorrhizine . Below is a comparative analysis based on structural, pharmacokinetic, and functional properties:

Table 1: Structural and Pharmacokinetic Comparison

| Property | This compound | Berberine | Palmatine | Jatrorrhizine |

|---|---|---|---|---|

| Molecular Formula | C₂₁H₂₅NO₅ | C₂₀H₁₈NO₄⁺ | C₂₁H₂₂NO₄⁺ | C₂₀H₂₀NO₄⁺ |

| Molecular Weight | 371.40 g/mol | 336.36 g/mol | 352.41 g/mol | 338.38 g/mol |

| TPSA (Ų) | 60.40 | 57.61 | 57.61 | 57.61 |

| XLogP | 2.90 | 1.94 | 2.12 | 2.05 |

| Hydrogen Bond Donors | 1 | 0 | 0 | 0 |

| Oral Bioavailability | 77.14% | ~5%¹ | ~10%² | ~15%³ |

| BBB Penetration | 67.50% | <10%¹ | <15%² | ~20%³ |

Key Structural Differences

- This compound features a hydroxyl group at position 1 and methoxy groups at positions 2, 3, 9, and 10, distinguishing it from berberine (fully oxidized isoquinoline) and palmatine/jatrorrhizine (differing methoxy substitutions).

Mechanistic Insights

- This compound ’s strong inhibition of CYP3A4 and P-glycoprotein may enhance systemic exposure to co-administered drugs metabolized by these pathways, posing both therapeutic and toxicity risks .

- Unlike berberine, which is poorly absorbed, this compound’s higher bioavailability and BBB penetration suggest utility in central nervous system disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.